molecular formula C19H23N3O4 B13080741 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate

Cat. No.: B13080741
M. Wt: 357.4 g/mol
InChI Key: YCOXUWCGGTZNRY-HNNXBMFYSA-N
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Description

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Propanoate Backbone: The protected amino acid is then coupled with a benzyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC).

    Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, often using a pyrimidine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine derivatives with suitable leaving groups in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate or a building block in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The pyrimidinyl group may interact with nucleic acids or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate: Contains a quinoline ring, offering different electronic properties.

Uniqueness

(S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoate is unique due to the presence of the pyrimidinyl group, which can engage in specific interactions not possible with other aromatic rings. This makes it a valuable compound for targeted applications in medicinal chemistry and drug design .

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoate

InChI

InChI=1S/C19H23N3O4/c1-19(2,3)26-18(24)22-15(12-16-20-10-7-11-21-16)17(23)25-13-14-8-5-4-6-9-14/h4-11,15H,12-13H2,1-3H3,(H,22,24)/t15-/m0/s1

InChI Key

YCOXUWCGGTZNRY-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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